molecular formula C10H7ClN2O B7470240 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B7470240
M. Wt: 206.63 g/mol
InChI Key: WBNCITQIWJKKJX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the 4-chlorophenyl group and the aldehyde functional group. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-chlorophenyl)-1H-pyrazole-5-methanol
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the aldehyde functional group and the 4-chlorophenyl substitution on the pyrazole ring. This combination imparts distinct reactivity and potential biological activity compared to similar compounds. The aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNCITQIWJKKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024611-61-7
Record name 3-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde
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